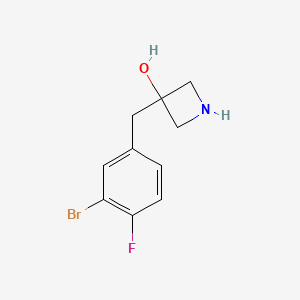

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol

Beschreibung

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol is a heterocyclic compound featuring an azetidin-3-ol core (a four-membered ring containing nitrogen and a hydroxyl group) substituted with a 3-bromo-4-fluorobenzyl moiety. This structure combines the conformational rigidity of the azetidine ring with the electronic and steric effects of bromo and fluoro substituents on the aromatic ring.

Eigenschaften

Molekularformel |

C10H11BrFNO |

|---|---|

Molekulargewicht |

260.10 g/mol |

IUPAC-Name |

3-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C10H11BrFNO/c11-8-3-7(1-2-9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |

InChI-Schlüssel |

QBSCVEQLOHKDCC-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)(CC2=CC(=C(C=C2)F)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the 3-Bromo-4-fluorobenzyl Precursors

Method A: Electrophilic Bromination of 4-Fluorobenzyl Derivatives

A common route begins with 4-fluorobenzaldehyde or 4-fluorobenzyl alcohol, which undergoes selective bromination at the meta position relative to the fluorine substituent. This can be achieved via:

- N-bromosuccinimide (NBS) mediated bromination under radical conditions, often with a radical initiator like AIBN, to selectively brominate the benzyl position, yielding 3-bromo-4-fluorobenzyl derivatives.

Method B: Direct Bromination Using NBS

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-Fluorobenzyl alcohol or aldehyde | Starting material |

| 2 | NBS, AIBN, reflux | Radical bromination at the benzylic position |

This approach is supported by patent literature describing the synthesis of 3-bromo-4-fluorobenzaldehyde, which can be further reduced to benzyl alcohol if necessary.

Construction of the Azetidine Ring

Method A: Intramolecular Nucleophilic Substitution

- Starting from a suitable amino alcohol or amino halide precursor, cyclization can be achieved via intramolecular nucleophilic substitution, often under basic conditions, to form the azetidine ring.

Method B: [2+2] Cycloaddition

- A [2+2] cycloaddition between imines and alkyl halides or olefins, catalyzed by Lewis acids or transition metals, can form the azetidine core with the desired substitution pattern.

Method C: Asymmetric Synthesis via Chiral Auxiliaries

Functionalization of the Azetidine Ring to Introduce Hydroxyl Group

Method A: Hydroxylation via Oxidation

- The azetidine ring, initially bearing a suitable substituent at C3, can be oxidized to introduce the hydroxyl group using reagents like osmium tetroxide or m-CPBA under controlled conditions.

Method B: Nucleophilic Addition to a C3-Substituted Azetidine

Overall Synthetic Route

Based on the literature and analogous syntheses, a plausible synthetic pathway involves:

- Preparation of 3-bromo-4-fluorobenzyl halide or alcohol via electrophilic bromination.

- Formation of the azetidine ring through intramolecular cyclization of an amino precursor bearing the benzyl halide.

- Hydroxylation at the 3-position of the azetidine ring, possibly via oxidation or nucleophilic addition.

- Final purification using chromatography and recrystallization.

Data Table Summarizing the Preparation Methods

Notable Considerations and Research Findings

- Selectivity and stereochemistry are critical; asymmetric catalysis can be employed to control the stereochemistry of the azetidine ring, as demonstrated in recent advances in azetidine synthesis.

- Reaction conditions such as temperature, solvent choice, and protecting groups influence yield and purity.

- Environmental and safety considerations involve handling halogenating agents like NBS and oxidants like osmium tetroxide, requiring appropriate precautions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include dehalogenated or defluorinated compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Azetidin-3-ol vs. Azetidin-2-one Derivatives

- Target Compound : Azetidin-3-ol core with a benzyl substituent.

- Azetidin-2-one Analogs (): Compounds like 45, 32, and 42 feature azetidin-2-one (β-lactam) cores. These derivatives exhibit anticancer activity, with substituents such as 3-bromo-4-methoxyphenyl or hydroxy-4-methoxyphenyl groups.

- Key Difference : The hydroxyl group in azetidin-3-ol may confer distinct hydrogen-bonding capabilities compared to the carbonyl group in β-lactams, influencing solubility and target interactions.

Substituent Variations on the Aromatic Ring

3-Bromo-4-fluorobenzyl vs. Other Halogenated Substituents

- Target Compound : 3-Bromo-4-fluorobenzyl group introduces steric bulk and electron-withdrawing effects.

- 4-Bromophenyl Analogs () : 3-(4-Bromophenyl)-1-methylazetidin-3-ol lacks the fluorine atom and benzyl linkage. The para-bromo substitution may reduce steric hindrance compared to the meta-bromo-para-fluoro arrangement in the target compound .

Table 1: Substituent Effects on Molecular Properties

*Estimated based on molecular formula.

Purity and Characterization

- Target Compound: No direct purity data available.

- Comparisons: β-lactam analogs () achieved 98–100% HPLC purity, validated by NMR and IR spectroscopy .

Biologische Aktivität

3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol, a compound belonging to the azetidine class, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol is . The azetidine ring provides a four-membered nitrogen-containing heterocycle crucial for its biological interactions. The presence of bromine and fluorine atoms influences the compound's lipophilicity and binding affinity to various biological targets, enhancing its reactivity and biological activity.

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) enhance binding affinity, allowing the compound to modulate enzyme activity or receptor function. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism involves inhibiting enzyme function within bacterial cells, leading to bactericidal or bacteriostatic effects .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol has shown promise in anticancer research. It has been evaluated for its antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 12 | Doxorubicin (IC50 = 5 µM) |

| A549 | 18 | Cisplatin (IC50 = 10 µM) |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound significantly reduced bacterial counts in vitro. The study reported an MIC of 5 µg/mL, indicating strong antibacterial activity compared to conventional antibiotics like vancomycin.

- Anticancer Research : In a recent study evaluating the antiproliferative effects of various azetidine derivatives, 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol was highlighted for its ability to induce apoptosis in MCF-7 cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations above 10 µM .

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromo-4-fluorobenzyl)azetidin-3-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including halogenation, alkylation, and cyclization. Key steps include:

- Cyclization : Formation of the azetidine ring using precursors like 3-bromo-4-fluorobenzyl chloride and azetidine derivatives under basic conditions (e.g., sodium hydride) in aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) .

- Purification : Thin-layer chromatography (TLC) and column chromatography are used to monitor reaction progress and isolate the product .

- Yield Optimization : Adjusting solvent polarity, reaction time, and temperature to minimize by-products. Continuous flow reactors may enhance scalability .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the azetidine ring, hydroxyl group, and substituent positions. Chemical shifts for the bromo and fluoro groups are distinct in aromatic regions .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding conformational constraints .

- Mass Spectrometry : Validates molecular weight (e.g., ~270–280 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its bioactivity?

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (Minimum Inhibitory Concentration) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify potential therapeutic mechanisms .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK293) to evaluate safety profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent electronegativity) influence biological activity?

- Substituent Effects : Replacing bromine with chlorine or altering the fluoro position (e.g., 4-fluoro vs. 3-fluoro) can drastically alter binding affinity to targets like enzymes or receptors. For example, 3-bromo-4-fluoro analogs show higher lipophilicity, enhancing membrane permeability .

- SAR Studies : Systematic substitution of the benzyl group (e.g., methyl, methoxy) reveals trends in activity. Electron-withdrawing groups (e.g., -CF₃) may improve metabolic stability .

Q. What computational approaches predict target interactions and guide rational design?

- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite identify potential binding pockets in proteins (e.g., kinases, GPCRs). The bromo-fluorobenzyl group often occupies hydrophobic pockets .

- MD Simulations : Assess binding stability and conformational dynamics over 100-ns trajectories. Key interactions include hydrogen bonds with the azetidine hydroxyl group .

- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolic Stability : Assess hepatic microsomal degradation rates. Azetidine rings are prone to oxidation, which may reduce efficacy in vivo. Prodrug strategies (e.g., esterification) can mitigate this .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models. Poor bioavailability may explain discrepancies .

- Assay Conditions : Re-evaluate in vitro parameters (e.g., serum protein binding, pH) that may not reflect physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.